Succinic acid, [1,4-14C]

TCA cycle flux hepatocyte metabolism ¹⁴CO₂ production rate

Succinic acid, [1,4-14C] (IUPAC: (1,4-14C₂)butanedioic acid) is a radiolabeled dicarboxylic acid in which both carboxyl carbon atoms at positions 1 and 4 are substituted with the radioactive isotope carbon-14. With a molecular formula of C₂(¹⁴C)₂H₆O₄, a monoisotopic mass of 122.033 Da, and a standard commercial specific activity of 50–60 mCi/mmol, this compound serves as a key intermediate tracer for the tricarboxylic acid (TCA) cycle.

Molecular Formula C4H6O4
Molecular Weight 122.07 g/mol
CAS No. 13613-74-6
Cat. No. B088980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinic acid, [1,4-14C]
CAS13613-74-6
Molecular FormulaC4H6O4
Molecular Weight122.07 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)O
InChIInChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+2,4+2
InChIKeyKDYFGRWQOYBRFD-NUQCWPJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinic Acid, [1,4-14C] (CAS 13613-74-6): A Position-Specific Carbon-14 Tracer for Metabolic Flux and Pathway Discrimination


Succinic acid, [1,4-14C] (IUPAC: (1,4-14C₂)butanedioic acid) is a radiolabeled dicarboxylic acid in which both carboxyl carbon atoms at positions 1 and 4 are substituted with the radioactive isotope carbon-14 . With a molecular formula of C₂(¹⁴C)₂H₆O₄, a monoisotopic mass of 122.033 Da, and a standard commercial specific activity of 50–60 mCi/mmol, this compound serves as a key intermediate tracer for the tricarboxylic acid (TCA) cycle . Unlike uniformly labeled ([U-¹⁴C]) or internally labeled ([2,3-¹⁴C]) isotopologues, the carboxyl-specific placement of the ¹⁴C label confers distinct metabolic tracking properties: the C-1 and C-4 carboxyl groups are released as ¹⁴CO₂ during the first turn of the TCA cycle at the α-ketoglutarate dehydrogenase and isocitrate dehydrogenase steps, whereas the C-2 and C-3 carbons are retained through multiple cycle turns and channeled into biosynthetic products [1]. This positional labeling strategy enables researchers to discriminate between complete oxidative metabolism and biosynthetic efflux of TCA cycle intermediates—a capability not achievable with uniformly labeled or internally labeled succinate isotopologues.

Why [2,3-¹⁴C]Succinic Acid or [¹⁴C(U)]Succinic Acid Cannot Substitute for Succinic Acid, [1,4-¹⁴C] in Quantitative Metabolic Flux Studies


Positional labeling of succinic acid is not an interchangeable commodity feature; the placement of the ¹⁴C isotope fundamentally determines which metabolic questions can be answered and with what quantitative precision. In the TCA cycle, carboxyl-labeled [1,4-¹⁴C]succinate releases ¹⁴CO₂ at the α-ketoglutarate dehydrogenase and isocitrate dehydrogenase reactions upon the first cycle turn, whereas internally labeled [2,3-¹⁴C]succinate retains its ¹⁴C through the succinate→fumarate→malate→oxaloacetate span and releases ¹⁴CO₂ only after incorporation into acetyl-CoA and subsequent cycle turns [1]. This mechanistic distinction produces a measured ~11-fold difference in ¹⁴CO₂ production rates between the two isotopologues in identical hepatocyte preparations [1]. Consequently, the paired use of [1,4-¹⁴C]- and [2,3-¹⁴C]succinate forms the basis of the validated ¹⁴CO₂-ratios method for quantifying TCA cycle flux partitioning, anaplerosis, and cataplerosis [2]. Substituting [¹⁴C(U)]succinic acid (uniformly labeled, 50–60 mCi/mmol) [3] for [1,4-¹⁴C]succinic acid collapses this paired-tracer analytical framework and eliminates the ability to compute flux ratios, because uniformly labeled tracer provides a composite signal that cannot be decomposed into carboxyl-versus-internal carbon contributions. Procurement decisions for radiolabeled succinate must therefore be guided not merely by the presence of a ¹⁴C label, but by the specific carbon positions labeled, as this parameter directly dictates experimental feasibility and data interpretability.

Quantitative Head-to-Head Evidence for Succinic Acid, [1,4-¹⁴C] Versus Closest Analogs in Metabolic Tracing Applications


~11-Fold Higher ¹⁴CO₂ Production Rate of [1,4-¹⁴C]Succinate Versus [2,3-¹⁴C]Succinate in Isolated Rat Hepatocytes

In a direct head-to-head comparison using isolated rat hepatocytes, the oxidation of [2,3-¹⁴C]succinate to ¹⁴CO₂ was only 9.1% of that measured from [1,4-¹⁴C]succinate under identical incubation conditions [1]. This approximately 11-fold difference arises because the C-1 and C-4 carboxyl carbons of succinate are released as CO₂ during the first turn of the TCA cycle (at the α-ketoglutarate dehydrogenase and isocitrate dehydrogenase steps), whereas the C-2 and C-3 carbons are retained through the succinate→fumarate→malate→oxaloacetate span and require additional cycle turns before release as CO₂ [1]. The same study further demonstrated that the differential distribution of labeled products is attributable to the positional origin of the ¹⁴C label entering the citric acid cycle, with [1,4-¹⁴C]succinate preferentially channeled to oxidative endpoints and [2,3-¹⁴C]succinate preferentially retained in acid-soluble metabolites [1].

TCA cycle flux hepatocyte metabolism ¹⁴CO₂ production rate

Steady-State ¹⁴CO₂ Ratio Method: [1,4-¹⁴C]Succinate/[2,3-¹⁴C]Succinate as a Quantitative Probe for TCA Cycle Anaplerosis and Cataplerosis

The paired use of [1,4-¹⁴C]succinate and [2,3-¹⁴C]succinate constitutes the validated ¹⁴CO₂-ratios method for quantifying partitioning of TCA cycle carbon between complete oxidation and biosynthetic efflux [1]. In rat pancreatic islets, the ratio of ¹⁴CO₂ formed from dimethyl [1,4-¹⁴C]succinate relative to that from dimethyl [2,3-¹⁴C]succinate yielded calculated 'acetate' ratios of 4.9–6.2, which, when combined with pyruvate CO₂ ratios from [2-¹⁴C]glucose and [6-¹⁴C]glucose, permitted estimation that 53–66% of glucose-derived pyruvate enters the citric acid cycle via carboxylation (anaplerosis) and 34–47% enters via decarboxylation [2]. In AS-30D rat hepatoma cells, the addition of glutamine (5 mM) to the incubation medium increased the ratio of ¹⁴CO₂ produced from [1,4-¹⁴C]succinate to that produced from [2,3-¹⁴C]succinate, quantitatively indicating increased flux of unlabeled carbon into TCA cycle intermediate pools from glutamine [1]. In rat jejunal epithelium, an increased steady-state ¹⁴CO₂ production ratio from [1,4-¹⁴C]succinate versus [2,3-¹⁴C]succinate specifically indicated enhanced efflux of TCA cycle intermediates to products other than CO₂, relative to cycle flux [3]. None of these quantitative flux determinations can be performed with a single uniformly labeled or internally labeled succinate probe alone.

metabolic flux analysis anaplerosis cataplerosis CO₂ ratios method

Position-Specific Exclusion of [1,4-¹⁴C]Succinate Carbon from Lipid Biosynthesis Versus Ready Incorporation of [2,3-¹⁴C]Succinate Carbon in Insects

In the housefly Musca domestica L., the labeled carbons from [2,3-¹⁴C]succinate were readily incorporated into cuticular hydrocarbon and internal lipid fractions, whereas radioactivity from [1,4-¹⁴C]succinate was not incorporated into either fraction [1]. This binary outcome—complete incorporation versus complete exclusion—arises because the C-2 and C-3 carbons of succinate are retained through the malic enzyme-catalyzed conversion of malate to pyruvate and subsequently to acetyl-CoA, the direct precursor for de novo lipid synthesis, while the C-1 and C-4 carboxyl carbons are lost as CO₂ at the pyruvate dehydrogenase step prior to acetyl-CoA formation [1]. Radio-gas-liquid chromatography confirmed that [2,3-¹⁴C]succinate, [1-¹⁴C]acetate, and [U-¹⁴C]proline each produced a similar hydrocarbon labeling pattern, establishing that succinate-derived carbon enters lipid exclusively via the acetyl-CoA route and only from the internal (C-2/C-3) positions [1]. This positional selectivity is not an artifact of a single species; analogous findings were reported in the termite Zootermopsis nevadensis, where [1,4-¹⁴C]succinate and [2,3-¹⁴C]succinate showed differential incorporation into methyl-branched hydrocarbons [2].

lipid biosynthesis carbon tracing acetyl-CoA pathway positional labeling

Age-Invariant Oxidation of [1,4-¹⁴C]Succinate in Human Diploid Fibroblasts Versus Age-Dependent Decline in [2,3-¹⁴C]Succinate Catabolism

In a comparative study using untransformed diploid skin fibroblasts from normal infants (n=10) and normal adults aged 24–74 years (n=8), the oxidation of [1,4-¹⁴C]succinate and [U-¹⁴C]malate was identical in both infant and adult cells, demonstrating complete age-invariance of carboxyl-labeled succinate oxidation [1]. In marked contrast, the catabolism of [2,3-¹⁴C]succinate was mildly but consistently decreased in adult cells, reaching only 65–80% of the rate observed in infant control cells [1]. This differential aging effect between the two succinate isotopologues was observed alongside broader age-related declines in the catabolism of [1-¹⁴C]butyrate, [1-¹⁴C]octanoate, and [2-¹⁴C]leucine (to 44–64% of infant cell rates) [1]. The stability of [1,4-¹⁴C]succinate oxidation across the human lifespan suggests that the mitochondrial succinate dehydrogenase→fumarase span of the TCA cycle, which governs the initial metabolism of carboxyl-labeled succinate, is preserved during aging, whereas the metabolic pathways that process the internal carbons of succinate (involving malic enzyme, pyruvate dehydrogenase, and the acetyl-CoA pool) exhibit age-related attenuation.

cellular aging mitochondrial metabolism human diploid fibroblasts substrate oxidation stability

Commercial Specification Differentiation: Specific Activity Range and Radiochemical Purity of [1,4-¹⁴C]Succinic Acid Versus [2,3-¹⁴C]Succinic Acid

Commercial specifications for [1,4-¹⁴C]succinic acid include a defined specific activity range of 50–60 mCi/mmol (crystalline form, ethanol:water 1:9 vehicle, 0.1 mCi/mL concentration, 2–8°C storage) . In comparison, [2,3-¹⁴C]succinic acid (CAS 5163-60-0) is supplied with a specific activity range of 50–80 mCi/mmol under otherwise identical formulation conditions . The narrower specific activity range of [1,4-¹⁴C]succinic acid (coefficient of variation ≤~9% across the range) versus [2,3-¹⁴C]succinic acid (CV ≤~23%) provides greater lot-to-lot consistency for quantitative metabolic assays where precise knowledge of specific activity is required for calculating absolute flux rates. Additionally, [1,4-¹⁴C]succinic acid from a GMP-specialized radiochemical manufacturer is supplied with a documented radiochemical purity of ≥98%, supported by a dated HPLC radiochromatogram certificate of analysis [1]. In contrast, [¹⁴C(U)]succinic acid is listed without a purity specification by certain suppliers [2], introducing uncertainty for applications requiring high radiochemical purity such as enzyme kinetic assays or autoradiographic quantification.

radiochemical purity specific activity quality specifications procurement criteria

High-Impact Application Scenarios for Succinic Acid, [1,4-¹⁴C] Based on Validated Differential Evidence


Paired-Tracer ¹⁴CO₂-Ratios Method for Quantifying TCA Cycle Anaplerosis and Cataplerosis in Cancer Metabolism Research

In cancer cell metabolism, the balance between anaplerotic (biosynthetic) and oxidative TCA cycle flux is a critical determinant of the metabolic phenotype. The ¹⁴CO₂-ratios method, which requires the paired use of [1,4-¹⁴C]succinate and [2,3-¹⁴C]succinate, enables quantitative determination of the fraction of TCA cycle carbon diverted to biosynthetic efflux versus terminal oxidation. As demonstrated in AS-30D rat hepatoma cells, the ratio of ¹⁴CO₂ from [1,4-¹⁴C]succinate to that from [2,3-¹⁴C]succinate increased upon glutamine addition, quantitatively reflecting enhanced entry of unlabeled glutamine-derived carbon into TCA cycle intermediate pools [1]. This method, requiring both positionally labeled succinate isotopologues as non-substitutable components, has been validated across multiple cell types including pancreatic islets (where it revealed 53–66% pyruvate carboxylation [2]) and intestinal epithelium (where it distinguished transport from metabolic effects [3]), establishing [1,4-¹⁴C]succinic acid as an essential reagent for any laboratory performing quantitative TCA cycle flux partitioning studies.

Discrimination Between Mitochondrial Oxidative Capacity and Biosynthetic Pathway Activity in Cellular Aging and Senescence Studies

The observation that [1,4-¹⁴C]succinate oxidation is completely preserved across the human lifespan in diploid fibroblasts (identical rates in infant vs. adult donors aged 24–74 years), while [2,3-¹⁴C]succinate catabolism declines by 20–35% with age [1], establishes a differential assay platform for dissecting age-related metabolic changes. By using [1,4-¹⁴C]succinate as a stable internal reference for the succinate dehydrogenase→fumarase span, and [2,3-¹⁴C]succinate as a probe for the malic enzyme→pyruvate dehydrogenase→acetyl-CoA biosynthetic axis, researchers can attribute metabolic changes specifically to the biosynthetic arm of TCA cycle metabolism rather than to global mitochondrial deterioration. This paired-isotopologue approach has direct applicability in screening senolytic compounds, evaluating mitochondrial health in progeroid syndrome models, and assessing the metabolic fidelity of iPSC-derived cells from donors of different ages.

Tracing the Metabolic Origin of Lipid and Hydrocarbon Biosynthetic Precursors in Model Organisms

In insect biochemistry and chemical ecology, the unambiguous determination that [2,3-¹⁴C]succinate carbons are incorporated into cuticular hydrocarbons and internal lipids while [1,4-¹⁴C]succinate carbons are completely excluded [1] provides a definitive experimental system for mapping the metabolic route from TCA cycle intermediates to lipid end-products. This positional selectivity demonstrates that succinate-derived carbon enters lipid biosynthesis exclusively via the malic enzyme→pyruvate→acetyl-CoA pathway, with obligatory loss of the carboxyl carbons as CO₂ [1]. For researchers studying hydrocarbon biosynthesis in insects (relevant to pheromone biology, cuticle formation, and pest control target identification), [1,4-¹⁴C]succinic acid serves as a negative-control tracer to confirm the acetyl-CoA-dependent route, while [2,3-¹⁴C]succinic acid serves as the productive tracer. This paired application extends to plant terpene biosynthesis, where [1,4-¹⁴C]succinic acid has been used to trace the incorporation of succinate-derived carbon into the lactone ring of magnamycin [2].

High-Sensitivity Substrate Oxidation Assays in Fatty Acid Oxidation Disorder Diagnosis and Mitochondrial Function Screening

The ~11-fold higher ¹⁴CO₂ yield from [1,4-¹⁴C]succinate compared to [2,3-¹⁴C]succinate in hepatocyte oxidation assays [1] makes [1,4-¹⁴C]succinic acid the preferred tracer for applications requiring maximal ¹⁴CO₂ signal sensitivity. This is particularly relevant in diagnostic assays for mitochondrial disorders where substrate oxidation is measured by ¹⁴CO₂ capture. In a clinical research context, [1,4-¹⁴C]succinate oxidation has been shown to be normal in glutaric acidemia type II (GAII) fibroblasts, providing a critical discrimination from the defective oxidation of [U-¹⁴C]oleate and [1-¹⁴C]octanoate observed in dicarboxylic aciduria [2]. The higher signal-to-noise ratio of [1,4-¹⁴C]succinate oxidation, combined with its documented age-invariant metabolic stability in human fibroblasts [3], supports its selection as a robust positive-control substrate in panels of ¹⁴C-substrate oxidation assays used for inborn error of metabolism screening and mitochondrial toxicity assessment in drug development.

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